2-((tert-Butoxycarbonyl)amino)-3-(6-chloropyridin-3-yl)propanoic acid
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Overview
Description
2-((tert-Butoxycarbonyl)amino)-3-(6-chloropyridin-3-yl)propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group and a chloropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)-3-(6-chloropyridin-3-yl)propanoic acid typically involves the protection of an amino acid with a Boc group followed by the introduction of the chloropyridine moiety. One common method involves the following steps:
Protection of the amino group: The amino acid is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected amino acid.
Coupling with chloropyridine: The Boc-protected amino acid is then coupled with 6-chloropyridine-3-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route for large-scale production. This could include the use of continuous flow reactors to improve efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-((tert-Butoxycarbonyl)amino)-3-(6-chloropyridin-3-yl)propanoic acid can undergo various chemical reactions, including:
Substitution reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Deprotection reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Coupling reactions: The amino and carboxylic acid groups can participate in peptide coupling reactions.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines or thiols, and conditions typically involve heating in a polar solvent.
Deprotection reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Coupling reactions: Reagents like EDCI and HOBt (1-hydroxybenzotriazole) are used to facilitate peptide bond formation.
Major Products
Substitution reactions: Products include derivatives with various substituents on the pyridine ring.
Deprotection reactions: The major product is the free amine derivative.
Coupling reactions: Products include peptides or other amide-linked compounds.
Scientific Research Applications
2-((tert-Butoxycarbonyl)amino)-3-(6-chloropyridin-3-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential as a building block in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-3-(6-chloropyridin-3-yl)propanoic acid depends on its specific application. In general, the compound can interact with biological targets through its amino and carboxylic acid groups, which can form hydrogen bonds and ionic interactions. The chloropyridine moiety can also participate in π-π stacking interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
2-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid: Similar structure but without the chlorine atom.
2-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoic acid: Similar structure but with a chlorophenyl group instead of a chloropyridine group.
Uniqueness
The presence of the chloropyridine moiety in 2-((tert-Butoxycarbonyl)amino)-3-(6-chloropyridin-3-yl)propanoic acid provides unique reactivity and potential for interactions with biological targets that are not present in the similar compounds listed above.
Properties
IUPAC Name |
3-(6-chloropyridin-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O4/c1-13(2,3)20-12(19)16-9(11(17)18)6-8-4-5-10(14)15-7-8/h4-5,7,9H,6H2,1-3H3,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKIRQAIQPGNLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN=C(C=C1)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1822342-26-6 |
Source
|
Record name | 2-{[(tert-butoxy)carbonyl]amino}-3-(6-chloropyridin-3-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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